molecular formula C12H18O3 B1161471 Oxyphyllenone A CAS No. 363610-34-8

Oxyphyllenone A

Cat. No.: B1161471
CAS No.: 363610-34-8
M. Wt: 210.27 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyphyllenone A is a sesquiterpenoid compound isolated from the fruit of Alpinia oxyphylla, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Oxyphyllenone A plays a significant role in biochemical reactions by inhibiting nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from L-arginine. This compound inhibits the production of nitric oxide in lipopolysaccharide-activated macrophages with an IC50 value of 28 micromolar . The inhibition of nitric oxide synthase by this compound suggests that it may interact with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This interaction is crucial for its anti-inflammatory properties, as excessive nitric oxide production is associated with inflammatory diseases.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In macrophages, it inhibits the production of nitric oxide, which is a key mediator of inflammation . By reducing nitric oxide levels, this compound can modulate inflammatory responses and potentially alleviate symptoms of inflammatory diseases. Additionally, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with nitric oxide synthase. By binding to the enzyme’s active site, this compound inhibits its activity, leading to a reduction in nitric oxide production . This inhibition can result in decreased activation of downstream signaling pathways that are dependent on nitric oxide. Furthermore, this compound may affect gene expression by modulating the levels of nitric oxide, which can act as a transcriptional regulator for various genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of nitric oxide production Prolonged exposure to this compound may lead to adaptive responses in cells, potentially altering its efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits nitric oxide production and exhibits anti-inflammatory properties . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that there is a threshold effect, where the efficacy of this compound plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

This compound is involved in metabolic pathways related to the production and regulation of nitric oxide. It interacts with nitric oxide synthase, inhibiting its activity and reducing the levels of nitric oxide . This interaction can affect metabolic flux and the levels of metabolites involved in inflammatory responses. Additionally, this compound may influence other metabolic pathways indirectly by modulating the levels of nitric oxide, which acts as a signaling molecule in various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments The distribution of this compound can influence its efficacy and activity, as its localization within cells can determine its accessibility to target enzymes and biomolecules

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interaction with nitric oxide synthase and other biomolecules, determining its efficacy in inhibiting nitric oxide production. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxyphyllenone A involves several steps, starting from readily available precursors. The key steps include cyclization and oxidation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or industrial entity conducting the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the fruit of Alpinia oxyphylla using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Oxyphyllenone A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Oxyphyllenone A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Oxyphyllenone A: this compound stands out due to its specific inhibitory effects on nitric oxide synthase and its ability to modulate multiple signaling pathways involved in neuroprotection. Its unique chemical structure also allows for diverse chemical modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGUEREMYIFNG-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1=CC(=O)CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Oxyphyllenone A and where is it found?

A: this compound is a sesquiterpene compound primarily isolated from the fruits of the Alpinia oxyphylla plant, a traditional Chinese medicinal herb. [, , , ]

Q2: What is known about the structure of this compound?

A: The structure of this compound has been elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a noreudesmane-type sesquiterpenoid. [, , ] Further details on its exact molecular formula and spectroscopic data can be found in the referenced research papers.

Q3: Are there any derivatives or structural analogs of this compound reported in the literature?

A: Yes, research has identified several structural analogs of this compound, including Oxyphyllenone B, 4-methoxy-oxyphyllenone A, and Oxyphyllenone C, also found in Alpinia oxyphylla. [, , ] These analogs provide valuable insights into structure-activity relationships and may offer opportunities for developing more potent or selective compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of this compound?

A: Researchers typically employ a combination of chromatographic techniques for isolating this compound from Alpinia oxyphylla extracts. These include column chromatography using silica gel, reverse phase C18 silica gel, Sephadex LH-20, and MCI gel. [, ] Structural characterization is achieved through spectroscopic methods like NMR and MS. [, , ]

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